Isoquinonline-8-boronic acid pinacol ester

Description

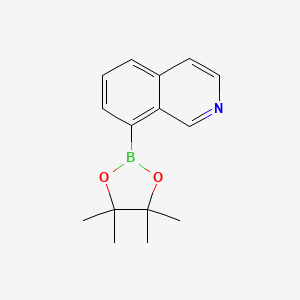

Isoquinoline-8-boronic acid pinacol ester is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid moiety, enhancing solubility in organic solvents and preventing undesired side reactions. Its isoquinoline backbone provides a rigid aromatic system, influencing electronic properties and steric interactions in catalytic processes .

Structure

2D Structure

Properties

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYQUACKTLEYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379560-77-5 | |

| Record name | 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinonline-8-boronic acid pinacol ester typically involves the borylation of isoquinoline derivatives. One common method includes the use of pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dioxane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isoquinonline-8-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Drug Development

Isoquinoline-8-boronic acid pinacol ester serves as a crucial building block in drug discovery due to its ability to interact with biological targets. Its applications include:

- Anticancer Agents : Research has shown that derivatives of isoquinoline exhibit anticancer properties by inhibiting enzymes involved in tumor growth . For instance, studies have synthesized novel isoquinoline derivatives that demonstrate significant antitumor activity.

- Enzyme Inhibition : The compound can selectively bind to diols and other nucleophilic compounds, which is essential for developing enzyme inhibitors and sensors .

Materials Science

The unique structural features of isoquinoline-8-boronic acid pinacol ester enable its use in materials science:

- Photophysical Properties : The isoquinoline core can be exploited to design materials with interesting optical properties such as fluorescence or phosphorescence .

- Polymer Development : The pinacol boronate ester group can be utilized in creating polymers or molecular probes for various research applications, enhancing material functionality .

Antitumor Activity Study

A recent study evaluated the anticancer effects of isoquinoline derivatives synthesized from isoquinoline-8-boronic acid pinacol ester. The results indicated that these derivatives inhibited cell proliferation in various cancer cell lines, demonstrating a promising therapeutic potential .

Sensor Development

Another study focused on developing sensors based on isoquinoline-8-boronic acid pinacol ester for detecting glucose levels in biological fluids. The sensor exhibited high sensitivity and selectivity, showcasing the compound's versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of Isoquinonline-8-boronic acid pinacol ester primarily involves its role as a boron-containing reagent. The boron atom can form stable complexes with various organic molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

NMR Characteristics

The pinacol ester group exhibits consistent NMR signatures across similar compounds:

- ¹H NMR : A singlet for the 12 methyl protons appears at δ 1.34–1.38 .

- ¹³C NMR : Peaks for the pinacol carbons are observed at δ 84.0 (B-O) and δ 24.0–24.9 (CH₃) .

Isoquinoline-specific features:

- The aromatic protons and carbons of the isoquinoline ring differ from other scaffolds (e.g., benzooxadiazoles or pyrenes), with distinct shifts influenced by electron-withdrawing/donating substituents. For example, –NH– protons in benzooxadiazole derivatives appear at δ 10.36–11.75 , whereas isoquinoline protons may resonate upfield due to conjugation effects.

Table 1: NMR Data Comparison

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example:

Key Stability Factors :

- The pinacol ester group resists hydrolysis under basic conditions but can be cleaved oxidatively (e.g., NaIO₄) to regenerate boronic acids .

- Steric hindrance from the isoquinoline ring may slow degradation compared to less bulky analogs like vinyl-BPin .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

- Isoquinoline-8-BPin participates in couplings with aryl halides, similar to other BPin esters (e.g., biphenyl-BPin ). However, electronic effects from the isoquinoline nitrogen may modulate reactivity: Electron-deficient aryl halides couple efficiently, while electron-rich partners require optimized conditions .

- Comparative Yields: Pyrene-BPin derivatives achieve high yields (>80%) due to their electron-rich systems . Quinoline-BPin analogs (e.g., 5-quinoline-BPin) show moderate to high yields (60–85%) depending on substituents .

Table 2: Reactivity Comparison

*Predicted based on analogous quinoline derivatives .

Unique Advantages of Isoquinoline-8-BPin

- Steric and Electronic Tuning: The isoquinoline scaffold offers a balance of steric bulk and electron-deficient character, enabling selective couplings in complex syntheses.

- Versatility : Compatible with iterative cross-coupling strategies for constructing π-conjugated systems .

Biological Activity

Isoquinoline-8-boronic acid pinacol ester (CAS Number: 2379560-77-5) is a significant compound in medicinal chemistry, primarily due to its unique structural features that allow for various biological activities. This article discusses its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Structural Characteristics

Isoquinoline-8-boronic acid pinacol ester contains an isoquinoline core, which is a bicyclic aromatic compound known for its pharmacological properties. The presence of the boronic acid moiety enhances its reactivity, enabling it to form reversible covalent bonds with biological targets. This feature is crucial for its application in drug development.

2. Synthesis Methods

The synthesis of isoquinoline-8-boronic acid pinacol ester is typically achieved through palladium-catalyzed cross-coupling reactions. The following methods are commonly employed:

- Borylation of Isoquinoline Derivatives : Utilizing bis(pinacolato)diboron in the presence of a palladium catalyst.

- Functionalization through Cross-Coupling : The boronate ester serves as a versatile handle for attaching various functional groups, enhancing the compound's biological activity.

3. Biological Activity

Isoquinoline derivatives, including isoquinoline-8-boronic acid pinacol ester, exhibit several biological activities:

- Antitumor Activity : Research indicates that derivatives synthesized from isoquinoline-8-boronic acid pinacol ester have shown promising results in inhibiting tumor growth, particularly in ovarian and breast cancers due to their ability to target poly ADP ribose polymerase (PARP) .

- Sensor Development : The compound's ability to selectively interact with diols and other nucleophilic compounds makes it suitable for developing biosensors .

- Antibacterial Properties : Structural modifications of isoquinoline derivatives have been linked to increased antibacterial activity against resistant strains such as MRSA .

Case Study 1: Antitumor Activity

A study demonstrated that isoquinoline derivatives synthesized from isoquinoline-8-boronic acid pinacol ester exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism involved the selective targeting of PARP, leading to apoptosis in cancer cells.

Case Study 2: Sensor Applications

Research on the binding affinity of isoquinoline-derived boronic acids revealed their potential in sensor technology. The ability to form stable complexes with diols allows for the development of sensors capable of detecting glucose levels in diabetic patients.

5. Comparative Analysis

The following table compares isoquinoline-8-boronic acid pinacol ester with other related compounds regarding their unique features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline-6-boronic acid pinacol ester | Isoquinoline derivative | Increased antibacterial activity |

| Quinoline-8-boronic acid pinacol ester | Quinoline derivative | Similar reactivity but different profile |

| Isoquinoline-4-boronic acid | Isoquinoline derivative | Notable for its fluorescent properties |

6. Conclusion

Isoquinoline-8-boronic acid pinacol ester is a versatile compound with significant potential in medicinal chemistry and biosensor technology. Its unique structural characteristics facilitate various biological interactions, making it a valuable scaffold for developing new therapeutic agents.

Q & A

Q. What strategies optimize light-mediated boronic ester synthesis?

- Experimental Design :

- Use amide solvents (e.g., DMA) for radical stabilization.

- Photoinitiation at 450 nm with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a sensitizer .

- Table 2: Reaction Yields Under Varying Conditions

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Primary Alkyl | 85 | Visible light, 24 h |

| Tertiary Alkyl | 72 | 0.1 M DMA, B₂Cat₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.